3(20)-Phytene-1,2-diol

Beschreibung

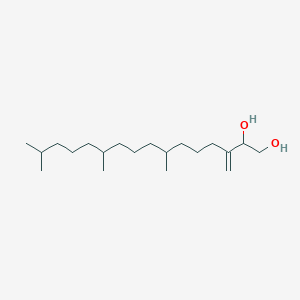

Structure

3D Structure

Eigenschaften

IUPAC Name |

7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJDYRMHRJLXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442890 | |

| Record name | 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474431-27-1 | |

| Record name | 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Isolation of 3(20)-Phytene-1,2-diol for Drug Discovery and Development

This guide provides an in-depth exploration of 3(20)-phytene-1,2-diol, a diterpenoid of interest for its potential applications in drug development. We will delve into its natural origins, proven methodologies for its isolation and purification, and the analytical techniques essential for its structural confirmation. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction to 3(20)-Phytene-1,2-diol

3(20)-Phytene-1,2-diol is a diterpenoid, a class of organic compounds composed of four isoprene units. Diterpenoids exhibit a wide range of structural diversity and have been isolated from various natural sources, including plants, fungi, and marine organisms. Many diterpenoids have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them a fertile ground for the discovery of new therapeutic agents.[1][2][3][4] The specific structure of 3(20)-phytene-1,2-diol, with its diol functionality, suggests potential for unique chemical interactions and biological properties. While its primary use so far has been noted in cosmetic and skincare formulations for its moisturizing and skin-conditioning properties, its broader therapeutic potential remains an area of active investigation.[5]

Natural Sources and Abundance

Diterpenoids are characteristic secondary metabolites in many plant families, with the Euphorbiaceae family being a particularly rich source.[1][2][3][4] Within this family, the genera Mallotus and Euphorbia are renowned for producing a vast array of structurally diverse diterpenoids.[6][7]

Primary Genus of Interest: Mallotus

Several species within the Mallotus genus have been extensively studied for their phytochemical composition and traditional medicinal uses.[6][7] Species such as Mallotus furetianus and Mallotus philippensis are known to contain a variety of terpenes and other phenolic compounds.[8][9][10] While the presence of 3(20)-phytene-1,2-diol is not explicitly documented in the readily available literature for a specific Mallotus species, the prevalence of diterpenoids in this genus makes it a prime candidate for sourcing this particular compound. The leaves, stems, and roots of Mallotus species are typically the plant parts richest in these compounds.[6]

Secondary Genus of Interest: Euphorbia

The Euphorbia genus is another significant source of diterpenoids, with over 2000 species, many of which are used in traditional medicine.[1] Extensive research has led to the isolation of numerous diterpenes with varied skeletal structures from various parts of Euphorbia plants, including the roots, stems, and aerial parts.[1][2][3] The general extraction and isolation techniques applied to Euphorbia diterpenoids are highly relevant for targeting 3(20)-phytene-1,2-diol.

The following table summarizes the key natural sources for diterpenoids, highlighting the potential for isolating 3(20)-phytene-1,2-diol.

| Genus | Family | Relevant Species | Plant Part(s) of Interest |

| Mallotus | Euphorbiaceae | M. furetianus, M. philippensis, M. apelta | Leaves, Stems, Roots |

| Euphorbia | Euphorbiaceae | E. peplus, E. lathyris, E. royleana | Whole Plant, Roots, Stems |

Isolation and Purification Workflow

The isolation of 3(20)-phytene-1,2-diol from its natural source is a multi-step process that relies on the principles of solvent extraction and chromatography. The following protocol is a generalized yet robust methodology based on established procedures for diterpenoid isolation.[11][12]

Diagram of the Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of 3(20)-phytene-1,2-diol.

Detailed Experimental Protocol

Phase 1: Extraction

-

Plant Material Preparation: The selected plant material (e.g., leaves of Mallotus furetianus) is air-dried in the shade to a constant weight and then coarsely powdered. This increases the surface area for efficient solvent penetration.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.[1] This can be achieved through maceration (soaking at room temperature for several days with occasional agitation) or more efficiently using a Soxhlet apparatus. The choice of a polar solvent is based on the diol functionality of the target compound, which imparts some polarity.

-

Concentration: The resulting solvent extract is filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

Phase 2: Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, ethyl acetate, and n-butanol. This step separates compounds based on their differential solubility. Diterpenoids like 3(20)-phytene-1,2-diol are expected to be present in the moderately polar fractions (e.g., chloroform and ethyl acetate).

Phase 3: Chromatographic Purification

-

Silica Gel Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions showing similar TLC profiles are pooled and may be further purified using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent such as methanol. This step is effective in removing pigments and other impurities of different molecular sizes.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a reversed-phase C18 column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water in an isocratic or gradient elution mode is typically used.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 3(20)-phytene-1,2-diol, characteristic absorption bands for hydroxyl (-OH) groups and carbon-carbon double bonds (C=C) would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for elucidating the complete structure of a natural product.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Indicates the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

Biological Activities and Future Prospects

While the primary documented application of 3(20)-phytene-1,2-diol is in cosmetics, its diterpenoid structure suggests a range of potential biological activities that warrant further investigation.[5] The broader class of diterpenoids from the Euphorbiaceae family have shown promising cytotoxic, anti-inflammatory, and antimicrobial activities.[4][6][7] Future research should focus on screening 3(20)-phytene-1,2-diol in various bioassays to uncover its therapeutic potential.

References

-

Genus mallotus (euphorbiaceae): a review on traditional medicinal use, phytochemistry and biological activities. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Accessing the Medicinal Potential of Mallotus philippensis: Comprehensive Exploration of Antioxidant and Antibacterial Properties through Phytochemical Analysis and Extraction Techniques. (2024, May 27). MDPI. Retrieved January 21, 2026, from [Link]

-

3(20)-Phytene-1,2-diol. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

-

Genus Mallotus (Euphorbiaceae): A review on traditional medicinal use, phytochemistry and biological activities. (2022, April 21). Vietnam Journal of Science and Technology. Retrieved January 21, 2026, from [Link]

-

Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. (n.d.). Molecules. Retrieved January 21, 2026, from [Link]

-

Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum. (2021, September 13). BMC Complementary Medicine and Therapies. Retrieved January 21, 2026, from [Link]

-

Chemical constituents from Mallotus furetianus. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

ISOLATION AND CHARACTERIZATION OF A NOVEL LUPANE-TYPE TRITERPENOID FROM THE LEAVES OF Piliostigma thonningii. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Euphorbia Diterpenes: Isolation, Structure, Biological Activity, and Synthesis (2008-2012). (n.d.). Chemical Reviews. Retrieved January 21, 2026, from [Link]

-

Phytoene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021). (2022, September 16). Natural Product Reports. Retrieved January 21, 2026, from [Link]

-

Pentacyclic triterpenoids from Mallotus apelta. (2004, November). Archives of Pharmacal Research. Retrieved January 21, 2026, from [Link]

-

Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring. (n.d.). Molecules. Retrieved January 21, 2026, from [Link]

-

Nutritional Aspects of Phytoene and Phytofluene, Carotenoid Precursors to Lycopene. (n.d.). Advances in Nutrition. Retrieved January 21, 2026, from [Link]

-

Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. (2021, August 1). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum. (2021, September 13). BMC Complementary Medicine and Therapies. Retrieved January 21, 2026, from [Link]

-

Efficacy and Mechanism of Mallotus furetianus Müll. Arg. Extract on Nonalcoholic Fatty Liver Disease. (2022, April 28). Evidence-Based Complementary and Alternative Medicine. Retrieved January 21, 2026, from [Link]

-

The Biological Activities of 20 Nature Identical Essential Oil Constituents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Hexane soluble extract of Mallotus philippensis (Lam.) Muell. Arg. root possesses anti-leukaemic activity. (n.d.). BMC Complementary and Alternative Medicine. Retrieved January 21, 2026, from [Link]

-

Isolation, structural determination, and evaluation of the biological activity of 20(S)-25-methoxyl-dammarane-3beta, 12beta, 20-triol [20(S)-25-OCH3-PPD], a novel natural product from Panax notoginseng. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021) - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship [ouci.dntb.gov.ua]

- 5. 3(20)-Phytene-1,2-diol [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. Genus Mallotus (Euphorbiaceae): A review on traditional medicinal use, phytochemistry and biological activities | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and Mechanism of Mallotus furetianus Müll. Arg. Extract on Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3(20)-Phytene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Diterpenoid Diol

3(20)-Phytene-1,2-diol is a diterpenoid diol derived from phytol or other plant-based terpenes.[1] With its unique amphiphilic nature, combining a long, hydrophobic carbon chain with a hydrophilic diol head, this molecule has garnered significant interest in the cosmetic and pharmaceutical industries. It is primarily utilized in skincare and cosmetic formulations for its moisturizing, skin-conditioning, and antimicrobial properties.[1][2] Its molecular structure facilitates effective penetration and stability within topical applications, enhancing the skin's barrier function by supporting its lipid structure.[2] This makes it a valuable ingredient in anti-aging and hydrating products such as creams, serums, and lotions.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 3(20)-Phytene-1,2-diol, offering both established data and field-proven experimental methodologies for its characterization. The subsequent sections are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the effective utilization and analysis of this promising compound.

Molecular and Structural Characteristics

-

Chemical Name: 3-Methylidene-7,11,15-trimethylhexadecane-1,2-diol

-

Synonyms: 3(20)-Phytene-1,2-diol

-

CAS Number: 438536-34-6[3]

-

Molecular Formula: C₂₀H₄₀O₂[2]

-

Molecular Weight: 312.53 g/mol [2]

-

Chemical Structure:

-

The structure features a long, saturated carbon chain with methyl branches, characteristic of its phytol origin. The key functional groups are a vicinal diol (two hydroxyl groups on adjacent carbons) and a terminal double bond. This combination of a hydrophobic tail and a polar head group gives the molecule its amphipathic properties.

-

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₀O₂ | [2] |

| Molecular Weight | 312.53 g/mol | [2] |

| Physical State | Waxy solid or viscous liquid at room temperature | Inferred from structure |

| Boiling Point | 425.5 ± 25.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 0.9 ± 0.1 g/mL | [2] |

| Melting Point | Not available; expected to be a range typical for long-chain aliphatic diols. | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents and cosmetic esters. | Inferred from structure |

Detailed Physicochemical Analysis and Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical parameter for its identification, purity assessment, and formulation development. For a waxy solid like 3(20)-Phytene-1,2-diol, a melting range rather than a sharp melting point is expected due to its long aliphatic chain and potential for multiple crystalline forms. Differential Scanning Calorimetry (DSC) is the preferred method for a comprehensive thermal analysis.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting temperature (Tm) and glass transition temperature (Tg) of 3(20)-Phytene-1,2-diol.

-

Sample Preparation: Accurately weigh 3-5 mg of 3(20)-Phytene-1,2-diol into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at -50°C. Ramp the temperature to 100°C at a rate of 10°C/min. This step removes the thermal history of the sample.

-

Cooling Scan: Cool the sample from 100°C to -50°C at a controlled rate of 10°C/min.

-

Second Heating Scan: Heat the sample from -50°C to 100°C at a rate of 10°C/min. The melting point is determined from this scan.

-

-

Data Analysis: The melting point (Tm) is identified as the peak temperature of the melting endotherm on the second heating scan. The glass transition temperature (Tg) can also be observed as a step change in the baseline.

Figure 1: Workflow for DSC analysis.

Causality Behind Experimental Choices: The heat-cool-heat cycle is crucial for obtaining reproducible results by erasing the sample's prior thermal history, ensuring the observed melting behavior is an intrinsic property of the material under the specified conditions. A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.

Solubility Profile

Understanding the solubility of 3(20)-Phytene-1,2-diol is paramount for its application in cosmetic and pharmaceutical formulations. Due to its long hydrophobic chain, it is expected to be insoluble in water but soluble in non-polar organic solvents and cosmetic esters.

Experimental Protocol: Determination of Solubility

This protocol provides a systematic approach to determining the solubility of 3(20)-Phytene-1,2-diol in a range of solvents relevant to the cosmetics industry.

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, isopropyl myristate, caprylic/capric triglyceride, and dimethicone.

-

Sample Preparation: To a series of vials, add a known amount of 3(20)-Phytene-1,2-diol (e.g., 10 mg).

-

Solvent Addition: Add the selected solvent to each vial in incremental amounts (e.g., 0.1 mL).

-

Mixing: After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved material. The absence of visible particles indicates complete dissolution.

-

Quantification: The solubility is expressed as the concentration (e.g., in mg/mL) at which the compound completely dissolves.

Figure 2: Systematic workflow for solubility determination.

Expected Solubility Profile:

| Solvent | Polarity | Expected Solubility |

| Water | High | Insoluble |

| Ethanol | High | Slightly Soluble to Soluble |

| Isopropyl Myristate | Low | Soluble |

| Caprylic/Capric Triglyceride | Low | Soluble |

| Dimethicone | Low | Soluble |

Causality Behind Experimental Choices: The selection of solvents with a range of polarities provides a comprehensive understanding of the compound's solubility behavior, which is essential for predicting its compatibility with other formulation ingredients. Incremental solvent addition allows for a more precise determination of the saturation point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of 3(20)-Phytene-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of 3(20)-Phytene-1,2-diol in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] For viscous samples, gentle warming or sonication may be required to ensure complete dissolution.[4]

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Figure 3: Workflow for NMR sample preparation and analysis.

¹³C NMR Spectral Data:

The following table presents the ¹³C NMR chemical shifts for 3(20)-Phytene-1,2-diol, as reported in the literature, with the solvent being CDCl₃.[5]

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | ~65 |

| C-2 | ~75 |

| C-3 | ~150 |

| C-20 | ~110 |

| Other aliphatic carbons | 19 - 40 |

Interpretation of ¹³C NMR Spectrum:

-

The signals around 65 ppm and 75 ppm are characteristic of the carbons bearing the hydroxyl groups (C-1 and C-2).

-

The downfield signals at approximately 150 ppm and 110 ppm correspond to the sp² hybridized carbons of the terminal double bond (C-3 and C-20).

-

The numerous signals in the upfield region (19-40 ppm) are attributed to the many sp³ hybridized carbons of the long aliphatic chain and the methyl branches.

Expected ¹H NMR Spectral Features:

-

Signals in the range of 3.5-4.5 ppm corresponding to the protons on the carbons bearing the hydroxyl groups.

-

Signals around 4.8-5.0 ppm characteristic of the vinyl protons of the terminal double bond.

-

A complex series of overlapping signals in the upfield region (0.8-2.0 ppm) from the protons of the long aliphatic chain and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of 3(20)-Phytene-1,2-diol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3(20)-Phytene-1,2-diol in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to elute the compound.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-600).

Figure 4: General workflow for GC-MS analysis.

Predicted Mass Spectrum Fragmentation:

The molecular ion peak [M]⁺ at m/z 312 may be weak or absent due to the instability of the molecule upon electron ionization. The fragmentation pattern is expected to be dominated by cleavages along the aliphatic chain and loss of water from the diol functionality. Based on the fragmentation of the related compound phytol, characteristic fragment ions are expected.[6][7]

-

[M-H₂O]⁺ (m/z 294): Loss of a water molecule.

-

[M-2H₂O]⁺ (m/z 276): Loss of two water molecules.

-

Cleavage of the C1-C2 bond: This would lead to characteristic fragments.

-

Fragments from the aliphatic chain: A series of ions separated by 14 Da (CH₂) resulting from the cleavage of the long carbon chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the neat sample (if liquid or waxy) directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600-3200 (broad) | O-H | Stretching (hydroxyl groups) |

| 3080 | =C-H | Stretching (vinyl) |

| 2960-2850 | C-H | Stretching (aliphatic) |

| 1640 | C=C | Stretching (alkene) |

| 1465 and 1375 | C-H | Bending (aliphatic) |

| 1100-1000 | C-O | Stretching (alcohols) |

| 890 | =CH₂ | Bending (out-of-plane) |

Interpretation of IR Spectrum: The broad band in the 3600-3200 cm⁻¹ region is a clear indicator of the presence of hydroxyl groups. The sharp peaks in the 2960-2850 cm⁻¹ region confirm the long aliphatic nature of the molecule. The absorptions at around 1640 cm⁻¹ and 890 cm⁻¹ are characteristic of the terminal double bond.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the physicochemical properties of 3(20)-Phytene-1,2-diol, a compound of significant interest for its applications in the cosmetic and pharmaceutical fields. By detailing both the known properties and the robust experimental protocols for their determination, this document serves as a valuable resource for researchers and formulation scientists. A thorough understanding and application of these analytical techniques will enable the precise characterization, quality control, and innovative application of this versatile diterpenoid diol.

References

- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Phytol.

- BenchChem. (2025). The Influence of Diol Chain length on the Thermal Properties of Aliphatic Polyesters: A Comparative Guide.

-

SpectraBase. (n.d.). 3(20)-PHYTENE-1,2-DIOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- ACS Publications. (2016).

- ResearchGate. (n.d.). Mass fragmentation of a) Phytol (b) 2-Hexadecen-1-ol,....

-

SpectraBase. (n.d.). PHYTEN-3(20)-1,2-DIOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.

- PubMed. (2016). Highly Viscous Binary Solvents: DMSO-d6/Glycerol and DMSO-d6/Glycerol-d8 for Polar and Apolar Mixture Analysis by NMR.

- MDPI. (2025).

- University of Colorado Boulder. (n.d.).

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Phytol GC-MS (1 TMS) - 70eV, Positive (HMDB0002019). Retrieved from [Link]

- ResearchGate. (n.d.). Mass spectrum of phytol.

- ResearchGate. (n.d.). Mass spectrum of Phytol with Retention Time (RT)= 16.625.

- ACS Publications. (2021).

- MDPI. (2025). Terpene-Derived Low-Viscosity Deep Eutectic Solvent for Energy-Efficient CO2 Absorption.

- ResearchGate. (2017). NMR of a viscous material?.

-

YouTube. (2025). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]

- Alfa Chemistry. (n.d.). NMR Solvents.

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

-

PubChem. (n.d.). Phytoene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3(20)-Phytene-1,2-diol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 438536-34-6 | Chemical Name : 3(20)-Phytene-1,2-diol. Retrieved from [Link]

- PMC. (2025). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis.

- PubMed. (n.d.).

- Semantic Scholar. (2021). HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts.

- MDPI. (n.d.).

- Cosmetic Ingredient Review. (n.d.). Safety Assessment of Alkane Diols as Used in Cosmetics.

- ResearchGate. (2012).

- NIH. (n.d.). Physico-chemical properties of biodiesel manufactured from waste frying oil using domestic adsorbents.

- ResearchGate. (n.d.). (all-E)- -Carotene and (all-E)

- ResearchGate. (2025). (PDF) FT-IR study of some carotenoids.

- ResearchGate. (n.d.). FT-IR spectrum of h-carotenone (1).

- ResearchGate. (2025).

- MDPI. (2024). Experimental Investigation of Physicochemical Properties of the Produced Biodiesel from Waste Frying Oil and Its Blend with Diesel Fuel.

Sources

3(20)-Phytene-1,2-diol biosynthetic pathway in Helianthus

An In-Depth Technical Guide to the Proposed Biosynthetic Pathway of 3(20)-Phytene-1,2-diol in Helianthus

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3(20)-Phytene-1,2-diol is a diterpenoid alcohol with potential applications in the cosmetic and skincare industries for its moisturizing and skin-conditioning properties.[1] While its presence is noted, the precise biosynthetic pathway leading to its formation within its natural source, believed to be plants of the Helianthus genus, remains unelucidated. This technical guide synthesizes the current understanding of diterpenoid metabolism in Helianthus to propose a scientifically-grounded biosynthetic pathway for 3(20)-phytene-1,2-diol. We postulate a multi-step enzymatic cascade initiated from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), involving a yet-to-be-characterized diterpene synthase (diTPS) to form a "phytene" hydrocarbon scaffold, followed by sequential hydroxylation by specific cytochrome P450 monooxygenases (CYPs). Furthermore, this guide provides a comprehensive, field-proven experimental framework for the discovery and validation of the proposed pathway genes, designed to be a self-validating system for researchers. The methodologies detailed herein span from transcriptomics-based gene discovery to heterologous expression for functional characterization and analytical protocols for metabolite identification, offering a complete roadmap for confirming this novel biosynthetic route.

Introduction: The Untapped Diterpenoid Diversity in Helianthus

The genus Helianthus, which includes the common sunflower (Helianthus annuus), is a well-established source of a diverse array of secondary metabolites. Among these, diterpenoids are a prominent class, playing critical roles in plant defense and acting as precursors to essential phytohormones like gibberellins.[2] The known diterpenoid pathways in Helianthus have been primarily studied in the context of ent-kaurene biosynthesis.[3][4] However, the structural diversity of compounds isolated from Helianthus species suggests the existence of multiple, uncharacterized biosynthetic pathways.[5]

3(20)-Phytene-1,2-diol, a C₂₀H₄₀O₂ diterpenoid, represents one such compound of interest.[1] Its saturated polycyclic structure, functionalized with a vicinal diol, suggests a complex biosynthetic origin involving both cyclization and oxidation. Elucidating this pathway is a critical first step for enabling the biotechnological production of this compound, which is preferable to complex chemical synthesis or extraction from low-abundance natural sources.[6][7] This guide proposes a logical biosynthetic pathway and outlines the rigorous experimental strategy required for its validation.

Part I: A Proposed Biosynthetic Pathway for 3(20)-Phytene-1,2-diol

The biosynthesis of diterpenoids is a modular process. It begins with the formation of a C20 hydrocarbon backbone by terpene synthases, which is then often modified by oxidative enzymes like CYPs to create functional diversity.[8][9] We propose the pathway to 3(20)-phytene-1,2-diol follows this conserved logic.

Step 1: Precursor Supply from the MEP Pathway

All plastidial diterpenoids originate from geranylgeranyl pyrophosphate (GGPP), which is synthesized via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[10] This pathway is conserved across higher plants and provides the fundamental C20 building block for all downstream reactions.

Step 2: Formation of the Phytene Scaffold by a Diterpene Synthase (diTPS)

The conversion of the linear GGPP into a cyclic hydrocarbon is the committed step in diterpenoid biosynthesis, catalyzed by diterpene synthases (diTPSs). This typically involves a two-step process with two distinct enzyme classes or a bifunctional enzyme. Based on the "phytene" name, we hypothesize the formation of a pimarane-type or related scaffold.

-

Hypothetical Step 2a (Class II diTPS): GGPP is first protonated and cyclized by a Class II diTPS to form a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP) or a stereoisomer. While Helianthus is known to possess an ent-copalyl diphosphate synthase (HaCPS) for gibberellin synthesis[2], we propose the existence of a distinct, uncharacterized Class II diTPS that generates the specific intermediate required for the phytene backbone.

-

Hypothetical Step 2b (Class I diTPS): The diphosphate intermediate is then accepted by a Class I diTPS, which catalyzes the ionization of the diphosphate group and a subsequent cascade of rearrangements and cyclizations, terminating in the formation of a stable hydrocarbon, which we term "3(20)-phytene".

Step 3: Oxidative Tailoring by Cytochrome P450s (CYPs)

The final step in the proposed pathway is the conversion of the 3(20)-phytene hydrocarbon into 3(20)-phytene-1,2-diol. This requires two hydroxylation events, which are classic reactions catalyzed by cytochrome P450 monooxygenases.[9]

-

Hypothetical Step 3a & 3b: We propose that two sequential hydroxylation reactions are catalyzed by one or more CYPs. These enzymes, likely belonging to the CYP71 or CYP85 clans known for their roles in diterpene oxidation, would introduce hydroxyl groups at the C-1 and C-2 positions of the phytene backbone.[9] The involvement of a single, bifunctional CYP or two distinct enzymes is possible.

The following diagram illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway from the MEP pathway to 3(20)-phytene-1,2-diol.

Part II: Experimental Validation Workflow

To validate the proposed pathway, a systematic approach combining gene discovery, functional characterization, and in vivo reconstruction is required. This workflow is designed to be a self-validating system, where each step provides the foundation for the next.

Caption: A three-phase experimental workflow for pathway validation.

Protocol 1: Gene Discovery via Transcriptomics

Causality: The genes responsible for producing a specific secondary metabolite are often transcriptionally upregulated and co-expressed when the plant is exposed to stress or hormonal elicitors. By comparing the transcriptomes of elicited versus non-elicited tissues, we can identify a shortlist of candidate genes.

Methodology:

-

Plant Material and Elicitation:

-

Establish sterile Helianthus annuus seedling cultures or cell suspension cultures.

-

Treat experimental samples with 100 µM methyl jasmonate (MeJA) dissolved in ethanol. Treat control samples with an equivalent volume of ethanol.

-

Harvest tissue samples at multiple time points post-elicitation (e.g., 0, 6, 12, 24, 48 hours). Immediately flash-freeze in liquid nitrogen and store at -80°C.

-

-

RNA Extraction and Sequencing:

-

Extract total RNA from all samples using a plant-specific RNA extraction kit with an on-column DNase treatment step.

-

Verify RNA integrity using an Agilent Bioanalyzer or equivalent.

-

Prepare stranded mRNA-Seq libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq platform.

-

-

Bioinformatic Analysis:

-

Perform quality control on raw reads using FastQC and trim adapters with Trimmomatic.

-

Align reads to the Helianthus annuus reference genome.

-

Identify differentially expressed genes (DEGs) between elicited and control samples at each time point.

-

Perform weighted gene co-expression network analysis (WGCNA) to identify modules of genes that are highly co-expressed.

-

Identify candidate diTPS and CYP genes within modules that show significant upregulation upon elicitation. Prioritize candidates based on homology to known diterpene-modifying enzymes.

-

Protocol 2: Heterologous Expression and Functional Characterization

Causality: To confirm the function of a candidate gene, it must be expressed in a host organism that lacks the native pathway, and its enzymatic activity must be tested directly by providing its predicted substrate.

Methodology for Candidate diTPS:

-

Cloning and Expression:

-

Synthesize codon-optimized sequences of candidate diTPS genes (plastidial transit peptide removed) and clone them into an E. coli expression vector (e.g., pET-28a for an N-terminal His-tag).

-

Transform into an expression strain like E. coli BL21(DE3).

-

Grow cultures to an OD₆₀₀ of 0.6-0.8 at 37°C, then induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.

-

-

Protein Purification:

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA affinity chromatography column.

-

Verify purity and size by SDS-PAGE.

-

-

Enzyme Assay:

-

Set up the reaction in a glass vial containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT), 5 µg of purified enzyme, and 50 µM GGPP.

-

Overlay the aqueous reaction with 500 µL of n-hexane to trap volatile hydrocarbon products.

-

Incubate at 30°C for 4 hours.

-

-

Product Analysis:

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the hexane overlay and analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectrum of the product peak with spectral libraries to identify the phytene hydrocarbon.

-

Methodology for Candidate CYPs:

-

Cloning and Expression in Yeast:

-

Clone full-length, codon-optimized candidate CYP genes and a Helianthus cytochrome P450 reductase (CPR) gene into a yeast expression vector (e.g., pYES-DEST52).

-

Transform into Saccharomyces cerevisiae (e.g., strain WAT11).

-

Grow cultures in selective media with glucose, then transfer to induction media with galactose to induce expression.

-

-

Microsome Preparation:

-

Harvest yeast cells, wash, and resuspend in extraction buffer.

-

Lyse cells using glass beads and vigorous vortexing.

-

Perform differential centrifugation: a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation (100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomes in a storage buffer.

-

-

Enzyme Assay:

-

Set up the reaction containing microsomal preparation, NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and the phytene substrate (produced from the diTPS assay).

-

Incubate at 30°C for 2 hours with shaking.

-

-

Product Analysis:

-

Extract the reaction mixture with ethyl acetate.

-

Evaporate the solvent and resuspend the residue in methanol.

-

Analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect hydroxylated products, looking for mass shifts corresponding to the addition of one or two oxygen atoms (+16 Da or +32 Da).

-

Part III: Analytical Techniques and Data Presentation

Accurate identification of intermediates and final products is paramount. A combination of chromatographic and spectrometric techniques is essential.

| Technique | Purpose | Typical Parameters | Expected Outcome |

| GC-MS | Separation and identification of volatile/semi-volatile compounds (diterpene hydrocarbons). | Column: DB-5ms or similar. Injection: Splitless. Oven Program: 50°C to 300°C gradient. Ionization: Electron Ionization (EI). | Mass spectrum of the phytene product for library matching and structural fragmentation analysis. |

| LC-MS/MS | Separation and identification of non-volatile, polar compounds (hydroxylated diterpenoids).[11] | Column: C18 reverse-phase. Mobile Phase: Water/Acetonitrile gradient with 0.1% formic acid. Ionization: Electrospray (ESI+). | Accurate mass measurement of the parent ion for 3(20)-phytene-1,2-diol and its fragments for structural confirmation. |

| NMR | Definitive structural elucidation of novel compounds. | Requires mg-scale purification. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. | Unambiguous assignment of all proton and carbon signals to confirm the structure and stereochemistry. |

Conclusion and Future Outlook

This guide presents a robust, hypothesis-driven approach to elucidating the biosynthetic pathway of 3(20)-phytene-1,2-diol in Helianthus. By leveraging modern transcriptomics for gene discovery and established heterologous expression systems for functional validation, researchers can systematically identify the complete enzymatic machinery. The successful reconstruction of this pathway will not only contribute to the fundamental understanding of plant metabolic diversity but will also pave the way for metabolic engineering efforts. Engineering microbial or plant chassis with the identified diTPS and CYP genes could enable a sustainable, scalable production platform for 3(20)-phytene-1,2-diol, meeting the demands of the pharmaceutical and cosmetic industries.

References

-

Shen, Y., & O'Connor, S. E. (2012). Ent-Kaurene Biosynthesis in Extracts of Helianthus annuus L. Seedlings. PubMed. [Link]

-

Moses, T., & Al-Babili, S. (2017). Stable heterologous expression of biologically active terpenoids in green plant cells. Frontiers in Plant Science. [Link]

-

UniProt Consortium. (n.d.). GA2 - ent-kaurene synthase - Helianthus annuus (Common sunflower). UniProtKB. [Link]

-

Weitzel, C., & Simonsen, H. T. (2015). Stable heterologous expression of biologically active terpenoids in green plant cells. Frontiers in Plant Science. [Link]

-

Various Authors. (n.d.). HPLC Analysis of Diterpenes. ResearchGate. [Link]

-

Pazouki, L., & Niinemets, Ü. (2016). Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance. Frontiers in Plant Science. [Link]

-

Coolbaugh, R. C., & Moore, T. C. (1971). Ent-Kaurene Biosynthesis in Extracts of Helianthus annuus L. Seedlings. SciSpace. [Link]

-

Srivastava, S. K., et al. (2023). Current Trends of Analytical Techniques for Bioactive Terpenoids: A Review. Taylor & Francis Online. [Link]

-

Liu, S., et al. (2012). Proposed biosynthetic origin of the GA precursor, ent-kaurene, in sunflower. ResearchGate. [Link]

-

Wang, C., et al. (2018). Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis. Trends in Biotechnology. [Link]

-

Ingkasuwan, P., et al. (2024). Discovery and Characterization of Terpene Synthases Powered by Machine Learning. bioRxiv. [Link]

-

Li, H., et al. (2012). Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Various Authors. (n.d.). HPLC–PDA Determination of Bioactive Diterpenoids from Plant Materials and Commercial Products of Andrographis paniculata. ResearchGate. [Link]

-

UniProt Consortium. (n.d.). Cytochrome P450 - Helianthus annuus (Common sunflower). UniProtKB. [Link]

-

KEGG. (n.d.). Diterpenoid biosynthesis - Helianthus annuus (common sunflower). KEGG PATHWAY. [Link]

-

Pu, J. X., et al. (2007). Diterpenes from Helianthus annuus and their cytotoxicity in vitro. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 3(20)-Phytene-1,2-diol. MySkinRecipes. [Link]

-

Ciocarlan, A., et al. (2014). Study on extraction process of sunflower (Helianthus annuus L.) dry wastes using different solvents. SciSpace. [Link]

-

Gafni, Y. (n.d.). Distribution of ent-kaurene synthetase in Helianthus annuus and Marah macrocarpus. Semantic Scholar. [Link]

-

Chen, X., et al. (2019). A terpene synthase-cytochrome P450 cluster in Dictyostelium discoideum produces a novel trisnorsesquiterpene. eLife. [Link]

-

Ciocarlan, A., et al. (2014). Study on Extraction Process of Sunflower (Helianthus Annuus L.) Dry Wastes Using Different Solvents. ResearchGate. [Link]

-

PubChem. (n.d.). 3(20)-Phytene-1,2-diol. PubChem. [Link]

-

Yamada, Y., et al. (2015). Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host. Semantic Scholar. [Link]

-

Zhang, J., et al. (2021). Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering. Critical Reviews in Biotechnology. [Link]

-

Wang, L., et al. (2021). Extraction, Radical Scavenging Activities, and Chemical Composition Identification of Flavonoids from Sunflower (Helianthus annuus L.) Receptacles. MDPI. [Link]

-

Grokipedia. (n.d.). Ent-cassa-12,15-diene synthase. Grokipedia. [Link]

-

Hauenstein, M., & Hamberger, B. (2020). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. Molecules. [Link]

-

Lauchli, R., et al. (2013). High-Throughput Screening for Terpene-Synthase-Cyclization Activity and Directed Evolution of a Terpene Synthase. ResearchGate. [Link]

-

Chen, Y., et al. (2018). Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450. Metabolic Engineering Communications. [Link]

-

Hamberger, B., & Bak, S. (2019). Cytochrome P450 enzymes: A driving force of plant diterpene diversity. Phytochemistry. [Link]

-

Dowell, R. C., et al. (2023). Candidate pathway association and genome-wide association approaches reveal alternative genetic architectures of carotenoid content in cultivated sunflower (Helianthus annuus). Applications in Plant Sciences. [Link]

-

Zhang, J., et al. (2021). Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering. ResearchGate. [Link]

Sources

- 1. 3(20)-Phytene-1,2-diol [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Ent-Kaurene Biosynthesis in Extracts of Helianthus annuus L. Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 11. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 3(20)-Phytene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(20)-Phytene-1,2-diol is a diterpenoid alcohol with the molecular formula C₂₀H₄₀O₂ and a molecular weight of 312.53 g/mol .[1][2] Its structure, characterized by a long, flexible phytane backbone, a terminal 1,2-diol functional group, and an exocyclic double bond, makes it a molecule of interest in various fields, including cosmetics and potentially as a bioactive agent.[2] A thorough structural elucidation and confirmation are paramount for any research or development application. This guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.

The methodologies and data interpretations presented herein are grounded in established principles of organic spectroscopy and are supported by references to authoritative literature on the analysis of diterpenoids and related long-chain alcohols.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3(20)-Phytene-1,2-diol, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY and HSQC) is essential for unambiguous assignment of all proton and carbon signals.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, a standardized numbering scheme for the atoms in 3(20)-Phytene-1,2-diol is essential. The following diagram illustrates the molecular structure and the atom numbering used in this guide.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 3(20)-Phytene-1,2-diol is expected to show 20 distinct signals, corresponding to the 20 carbon atoms in the molecule. The chemical shifts (δ) are indicative of the local electronic environment of each carbon. The data presented is based on literature values for this compound, typically recorded in CDCl₃.[1][3]

Table 1: Expected ¹³C NMR Chemical Shifts for 3(20)-Phytene-1,2-diol

| Carbon No. | Expected Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Key Structural Feature |

| 1 | ~65-70 | CH₂ | Methylene bearing a hydroxyl group |

| 2 | ~72-78 | CH | Methine bearing a hydroxyl group |

| 3 | ~145-150 | C | Quaternary olefinic carbon |

| 4-14 | ~20-40 | CH₂, CH | Saturated alkyl chain |

| 15 | ~28-33 | CH | Methine in the alkyl chain |

| 16, 17 | ~20-25 | CH₃ | Isopropyl methyl groups |

| 18 | ~18-22 | CH₃ | Methyl group on the chain |

| 19 | ~18-22 | CH₃ | Methyl group on the chain |

| 20 | ~110-115 | CH₂ | Terminal olefinic carbon |

Note: The exact chemical shifts for the long alkyl chain (C4-C14) can be complex and may overlap. 2D NMR techniques are crucial for definitive assignment.

Expert Insights: The downfield shifts of C1 (δ ~65-70 ppm) and C2 (δ ~72-78 ppm) are characteristic of carbons bonded to electronegative oxygen atoms. The olefinic carbons are readily identified at δ ~145-150 ppm (C3, quaternary) and δ ~110-115 ppm (C20, methylene), which is typical for an exocyclic double bond. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is essential to differentiate between CH₃, CH₂, CH, and quaternary carbons, thus validating the assignments.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 2: Expected ¹H NMR Signals for 3(20)-Phytene-1,2-diol

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key Structural Feature |

| H-1 | ~3.4-3.7 | m | - | Protons on C1 (adjacent to OH) |

| H-2 | ~3.8-4.2 | m | - | Proton on C2 (adjacent to OH) |

| H-20 | ~4.8-5.1 | s (br) | - | Vinylic protons (exocyclic) |

| OH | ~1.5-3.0 | s (br) | - | Hydroxyl protons (exchangeable) |

| H-4 to H-15 | ~1.0-1.6 | m | - | Alkyl chain protons |

| CH₃ | ~0.8-1.0 | d, s | ~6-7 | Methyl group protons |

Expert Insights: The two protons of the terminal double bond (H-20) are expected to appear as singlets or very finely split multiplets in the δ 4.8-5.1 ppm region.[5] The protons on the carbons bearing the hydroxyl groups (H-1 and H-2) will be shifted downfield due to the oxygen's deshielding effect. The broad, overlapping multiplet in the δ 1.0-1.6 ppm range is characteristic of the long, saturated alkyl chain. The hydroxyl proton signals are typically broad and their chemical shift is highly dependent on concentration and solvent; they can be confirmed by D₂O exchange, which causes the signals to disappear.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data reliability and reproducibility.

-

Sample Preparation: Accurately weigh 5-10 mg of purified 3(20)-Phytene-1,2-diol and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard experiments should include:

-

¹H NMR for proton chemical shifts, multiplicity, and integration.

-

¹³C NMR (proton-decoupled) to identify all unique carbon environments.

-

DEPT-135 and DEPT-90 to determine the multiplicity of each carbon signal (CH₃, CH₂, CH).

-

2D COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 3(20)-Phytene-1,2-diol

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3600-3200 | O-H stretch | Strong, Broad | Alcohol (H-bonded) |

| 3080-3040 | =C-H stretch | Medium | Alkene (vinylic) |

| 2960-2850 | C-H stretch | Strong | Alkane |

| ~1645 | C=C stretch | Medium to Weak | Alkene (exocyclic) |

| ~1465 | C-H bend | Medium | Alkane (CH₂) |

| ~1375 | C-H bend | Medium | Alkane (CH₃) |

| 1100-1000 | C-O stretch | Strong | Alcohol |

| ~890 | =C-H bend (out-of-plane) | Strong | 1,1-Disubstituted Alkene |

Expert Insights: The most prominent feature in the IR spectrum will be a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded diol group.[4][7] The presence of the double bond is confirmed by the =C-H stretch just above 3000 cm⁻¹ and the C=C stretch around 1645 cm⁻¹.[8][9] A particularly diagnostic peak is the strong out-of-plane =C-H bending vibration around 890 cm⁻¹, which is highly characteristic of a 1,1-disubstituted (or terminal) alkene.[10] The intense absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the long alkyl chain.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid or oily sample like 3(20)-Phytene-1,2-diol, the simplest method is to prepare a thin film. Place one drop of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder.

-

Background Scan: Run a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Electron Ionization (EI) is a common technique for this type of molecule.

Expected Fragmentation Pattern

Upon electron ionization, 3(20)-Phytene-1,2-diol will form a molecular ion (M⁺˙), which can then undergo fragmentation.

Table 4: Key Ions in the EI Mass Spectrum of 3(20)-Phytene-1,2-diol

| m/z Value | Ion Identity | Fragmentation Pathway |

| 312 | [M]⁺˙ | Molecular Ion |

| 294 | [M - H₂O]⁺˙ | Loss of water |

| 281 | [M - CH₂OH]⁺ | Cleavage of the C1-C2 bond |

| [Variable] | [CₙH₂ₙ₊₁]⁺ | Cleavage along the alkyl chain |

| 43 | [C₃H₇]⁺ | Isopropyl cation (highly stable) |

Expert Insights: The molecular ion peak at m/z 312 may be weak or absent in EI-MS due to the facile fragmentation of the long-chain alcohol.[11] A common initial fragmentation is the loss of a water molecule, leading to a peak at m/z 294. Cleavage of the bond between C1 and C2 is also expected, resulting in a loss of a ·CH₂OH radical (mass 31) to give a fragment at m/z 281. The spectrum will likely be dominated by a series of peaks separated by 14 amu (CH₂), corresponding to fragmentation at various points along the phytane chain.[12][13] The base peak is often a small, stable carbocation, such as the isopropyl cation at m/z 43.[13] High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of the molecular ion and key fragments, providing an exact mass measurement.[11]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile and semi-volatile compounds like diterpenoids.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like hexane or ethyl acetate. To improve volatility and reduce tailing, the diol functional group can be derivatized to its trimethylsilyl (TMS) ether by reacting with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Gas Chromatography: Inject 1 µL of the solution into the GC. Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: start at 100°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometry: The column eluent is directed into the ion source of the mass spectrometer. Acquire spectra using electron ionization (EI) at 70 eV over a mass range of m/z 40-500.

-

Data Analysis: Identify the chromatographic peak corresponding to 3(20)-Phytene-1,2-diol. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern. Compare the obtained spectrum with library databases (e.g., NIST, Wiley) for confirmation.

References

-

SpectraBase. 3(20)-PHYTENE-1,2-DIOL. Wiley-VCH. [Link]

-

SpectraBase. PHYTEN-3(20)-1,2-DIOL. Wiley-VCH. [Link]

-

Wu, T. S., Ou, L. F., & Teng, C. M. (1994). Aristolochic acids, aristolactam alkaloids and amides from Aristolochia kankauensis. Phytochemistry, 36(4), 1063-1068. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

SciELO. Química Nova, Vol. 30, No. 1. (2007). [Link]

-

SciELO. Química Nova, Vol. 30, No. 3. (2007). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

MDPI. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13 C-NMR Data. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

UCLA Chemistry. IR Chart. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. biosynth.com [biosynth.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Aristolochic acids, aristolactam alkaloids and amides from Aristolochia kankauensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3(20)-Phytene-1,2-diol in Cosmetic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, cosmetic scientists, and drug development professionals to understand and systematically evaluate the solubility of 3(20)-Phytene-1,2-diol in a range of cosmetically relevant solvents. 3(20)-Phytene-1,2-diol, a derivative of phytol, is a promising ingredient in skincare formulations due to its moisturizing, skin-conditioning, and emollient properties.[1] A thorough understanding of its solubility is paramount for optimizing formulation stability, bioavailability, and overall product efficacy. This guide details the physicochemical properties of 3(20)-Phytene-1,2-diol, explores the selection of appropriate cosmetic solvents, and provides a detailed, step-by-step experimental protocol for solubility determination. The presented methodology is designed to be a self-validating system, ensuring the generation of robust and reliable data for formulation development.

Introduction: Understanding 3(20)-Phytene-1,2-diol

3(20)-Phytene-1,2-diol is a diterpene diol with the chemical formula C₂₀H₄₀O₂ and a molecular weight of 312.53 g/mol .[1][2] Structurally, it is characterized by a long, unsaturated hydrocarbon chain (phytene) and a vicinal diol (1,2-diol) functional group. This amphiphilic nature, possessing both a large lipophilic tail and a polar hydrophilic head, is the primary determinant of its solubility characteristics and its functionality in cosmetic formulations.[3]

Derived from plant-based terpenes, 3(20)-Phytene-1,2-diol is utilized in cosmetic and skincare products for its ability to enhance the skin's barrier function by supporting the lipid structure.[1] It also acts as an emollient, improving the texture and spreadability of formulations such as creams, serums, and lotions.[1] Given its hydrophobic nature, it is anticipated to have low solubility in aqueous media, a common challenge with phytol derivatives.[4][5] Therefore, a systematic evaluation of its solubility in various cosmetic solvents is crucial for formulators.

The Landscape of Cosmetic Solvents

The choice of solvent is a critical first step in formulation development, directly impacting the dissolution of the active ingredient and the stability of the final product.[6] For an amphiphilic molecule like 3(20)-Phytene-1,2-diol, a range of solvents with varying polarities should be considered.

Solvent Selection Rationale

The selection of solvents for this guide is based on their prevalence in cosmetic formulations and their varying polarities, which will provide a comprehensive solubility profile of 3(20)-Phytene-1,2-diol. The solvents are categorized based on their polarity, typically measured by their dielectric constant (ε).[7][8]

Table 1: Selected Cosmetic Solvents for Solubility Studies

| Solvent Category | Solvent Example | Dielectric Constant (ε) at 20°C | Protic/Aprotic | Typical Cosmetic Use |

| High Polarity | Glycerin | 42.5 | Protic | Humectant |

| Propylene Glycol | 32.0 | Protic | Humectant, Solvent | |

| Medium Polarity | Ethanol | 24.3 | Protic | Solvent, Penetration Enhancer |

| Isopropyl Myristate | 3.1 | Aprotic | Emollient, Solvent | |

| Low Polarity | Caprylic/Capric Triglyceride | ~3.0 | Aprotic | Emollient, Solvent |

| Squalane | ~2.6 | Aprotic | Emollient | |

| Cyclopentasiloxane | 2.5 | Aprotic | Emollient, Volatile Carrier |

Experimental Protocol: Determining the Solubility of 3(20)-Phytene-1,2-diol

This section outlines a detailed, step-by-step methodology for determining the equilibrium solubility of 3(20)-Phytene-1,2-diol in the selected cosmetic solvents. The flask method, based on the principles of the OECD Test Guideline 105, is adapted for this purpose.[9]

Materials and Equipment

-

3(20)-Phytene-1,2-diol (purity ≥ 95%)

-

Selected cosmetic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator capable of maintaining 25°C ± 0.5°C

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination protocol.

Caption: Workflow for Solubility Determination of 3(20)-Phytene-1,2-diol.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 100 mg of 3(20)-Phytene-1,2-diol into a series of vials.

-

Add a known volume (e.g., 2 mL) of each selected cosmetic solvent to the respective vials. The amount of solute should be in excess to ensure a saturated solution is formed.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature of 25°C.

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 48 to 72 hours is recommended, with visual confirmation that an excess of solid material remains.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the undissolved solute.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[9]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., the same solvent used for the test or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 3(20)-Phytene-1,2-diol.[6]

-

Prepare a calibration curve using standard solutions of 3(20)-Phytene-1,2-diol of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of 3(20)-Phytene-1,2-diol in the original undiluted supernatant using the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100g .

-

Data Presentation and Interpretation

The obtained solubility data should be systematically organized to facilitate comparison and interpretation.

Table 2: Expected Solubility Profile of 3(20)-Phytene-1,2-diol in Selected Cosmetic Solvents

| Solvent | Solvent Polarity | Expected Solubility (mg/mL) | Observations |

| Glycerin | High | Low | Potential for limited solubility due to the large lipophilic tail. |

| Propylene Glycol | High | Low to Moderate | The diol group may interact with the glycol, but the long hydrocarbon chain will limit solubility. |

| Ethanol | Medium | Moderate to High | Ethanol's amphiphilic nature makes it a good candidate for solubilizing 3(20)-Phytene-1,2-diol.[10] |

| Isopropyl Myristate | Low | High | The lipophilic nature of both the solute and solvent should lead to good solubility. |

| Caprylic/Capric Triglyceride | Low | High | Similar to isopropyl myristate, high solubility is expected. |

| Squalane | Low | High | The non-polar nature of squalane should readily accommodate the phytene backbone. |

| Cyclopentasiloxane | Low | Moderate | While non-polar, the silicone nature may present some solubility limitations compared to hydrocarbon-based solvents. |

Note: The "Expected Solubility" values are qualitative predictions based on the chemical structures. The experimental protocol described above is necessary to determine the quantitative values.

Conclusion and Formulation Implications

This technical guide provides a robust framework for determining the solubility of 3(20)-Phytene-1,2-diol in a variety of cosmetic solvents. A comprehensive understanding of its solubility profile is essential for formulators to:

-

Select appropriate solvent systems: Ensuring the active ingredient remains solubilized in the final product.

-

Optimize product aesthetics: Avoiding precipitation and maintaining clarity in formulations.

-

Enhance bioavailability: A dissolved active ingredient is more readily available for skin penetration.

-

Ensure long-term stability: Preventing crystallization or phase separation over the product's shelf life.

The experimental design and methodologies outlined herein are intended to provide a solid foundation for the successful incorporation of 3(20)-Phytene-1,2-diol into innovative and effective cosmetic and dermatological products.

References

-

MySkinRecipes. 3(20)-Phytene-1,2-diol. [Link]

-

Grégoire, S., et al. (2019). Solubility of cosmetics ingredients in 6 different solvents and applicability to skin bioavailability assays. ResearchGate. [Link]

-

PubChem. 3-Butene-1,2-diol. [Link]

-

Pharmaffiliates. CAS No: 438536-34-6 | Chemical Name: 3(20)-Phytene-1,2-diol. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

MDPI. New Phytol Derivatives with Increased Cosmeceutical Potential. [Link]

-

ResearchGate. New Phytol Derivatives with Increased Cosmeceutical Potential. [Link]

-

Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration. [Link]

-

PubMed. New Phytol Derivatives with Increased Cosmeceutical Potential. [Link]

-

Sci-Hub. Phytene-1,2-diol from Artemisia annua. [Link]

-

CD Formulation. Solubility Analysis. [Link]

-

YouTube. Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. [Link]

-

American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

University of Minnesota. Properties of Common Organic Solvents. [Link]

-

The Periodic Table. Examples of High Polarity Solvents. [Link]

-

National Institutes of Health. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

-

PubChem. 3(20)-Phytene-1,2-diol. [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

Sources

- 1. 3(20)-Phytene-1,2-diol [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biosynth.com [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. chemicool.com [chemicool.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 3(20)-Phytene-1,2-diol: From Discovery to Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acyclic diterpenoid, 3(20)-Phytene-1,2-diol. It details the discovery and history of this natural compound, its physicochemical properties, and its natural occurrence. This guide outlines a detailed, field-proven protocol for its isolation and characterization from its natural source, Artemisia annua. Furthermore, a plausible synthetic route is proposed. While dedicated pharmacological studies on 3(20)-Phytene-1,2-diol are limited, this document explores its established role in cosmetic science, particularly in enhancing skin barrier function, and extrapolates its potential therapeutic applications based on the known biological activities of structurally related diterpenoids. This guide serves as a foundational resource for researchers and professionals in natural product chemistry, dermatology, and drug development who are interested in the potential of this unique biomolecule.

Discovery and History

The novel diterpene 3(20)-Phytene-1,2-diol was first isolated from the plant Artemisia annua, a well-known source of various bioactive compounds, most notably the antimalarial drug artemisinin. The discovery was reported by G. D. Brown in a 1994 publication in the journal Phytochemistry. In this seminal work, the structure of the compound was established through spectroscopic methods, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The co-isolation of phytol, a common plant-derived diterpene alcohol, led to the hypothesis that it is the biogenetic precursor to 3(20)-Phytene-1,2-diol.

Physicochemical Properties

3(20)-Phytene-1,2-diol is a C₂₀ isoprenoid with a diol functionality. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₀O₂ | [1] |

| Molecular Weight | 312.53 g/mol | [1] |

| CAS Number | 438536-34-6 | [1] |

| Appearance | Oil | [2] |

| Boiling Point | 425.5 ± 25.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/mL | [1] |

| Storage | 2-8°C | [1] |

Natural Occurrence and Biosynthesis

To date, the only reported natural source of 3(20)-Phytene-1,2-diol is the aerial parts of Artemisia annua. Diterpenes in plants are typically biosynthesized from geranylgeranyl pyrophosphate (GGPP). It is postulated that 3(20)-Phytene-1,2-diol is derived from phytol, a product of chlorophyll metabolism. The biosynthesis likely involves the epoxidation of the double bond in phytol, followed by enzymatic hydrolysis to yield the vicinal diol.

Isolation and Characterization